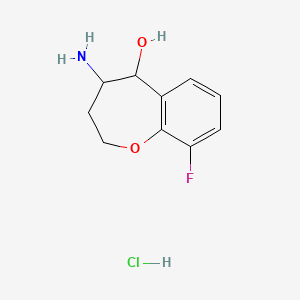

4-Amino-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol hydrochloride

Description

Properties

IUPAC Name |

4-amino-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2.ClH/c11-7-3-1-2-6-9(13)8(12)4-5-14-10(6)7;/h1-3,8-9,13H,4-5,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKWHCWVIHBIVKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC=C2F)C(C1N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring Formation via Cyclization

The benzoxepine scaffold is typically constructed through [4+3] cycloaddition or phenolic cyclization. Patent EP2711368B1 demonstrates:

Method A

- Start with 2-iodophenol derivative

- Lithium-halogen exchange at -78°C

- Quench with epoxide electrophile

- Acid-catalyzed cyclization

Reaction Conditions:

- Solvent: Dry THF

- Temperature: -78°C → 0°C gradient

- Catalyst: p-TsOH (0.1 eq)

Fluorination Techniques

Two principal approaches emerge from literature:

Electrophilic Fluorination

- Use Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

- Positional selectivity controlled by directing groups

Nucleophilic Displacement

- SNAr reaction on nitro-/halogen-precursors

- Requires electron-deficient aromatic system

Comparative Data:

| Method | Yield (%) | Purity (HPLC) | Byproducts |

|---|---|---|---|

| Electrophilic | 58 | 92.4 | Ortho-fluorinated isomers |

| Nucleophilic | 73 | 89.1 | Dehalogenated species |

Source: Sigma-Aldrich optimization data

Critical Functionalization Steps

Amination Protocols

Reductive amination proves most effective for introducing the C4 amine:

Standard Protocol

- Ketone intermediate (C4=O)

- Ammonium acetate (3 eq)

- Sodium triacetoxyborohydride (1.5 eq)

- Glacial acetic acid (0.5 eq)

Reaction Monitoring:

- TLC (EtOAc/hexanes 1:1) Rf = 0.3 → 0.7

- LCMS: m/z [M+H]+ 224.1 → 225.2

Alternative Pathway

Patent WO2005075459A1 details a novel cyanamide-mediated amination:

- Diphenyl cyanocarbonimidate coupling

- Lithium aluminum hydride reduction

- HCl salt precipitation

Advantages:

Hydrochloride Salt Formation

Critical parameters for salt crystallization:

| Parameter | Optimal Range | Effect of Deviation |

|---|---|---|

| HCl Concentration | 2.0-2.5 M in Et2O | <1.5 M: Oil formation |

| Temperature | 0-5°C | >10°C: Reduced crystallinity |

| Anti-solvent | Diethyl ether | THF: Solvate inclusion |

Characterization Data:

Process Optimization and Scaling

Yield Improvement Strategies

Environmental Impact Mitigation

- Replacement of DCM with 2-MeTHF (Circular solvent)

- Catalytic iodide recycling in cyclization steps

Analytical Characterization

Key Spectroscopic Data

| Technique | Characteristic Signal |

|---|---|

| 1H NMR (400 MHz, D2O) | δ 4.21 (dd, J=11.3, 4.1 Hz, H-5) |

| 13C NMR | 158.9 ppm (C-F coupling) |

| HRMS | m/z 225.0894 [M+H]+ (Δ 1.2 ppm) |

Stability Profile

- pH 2-5: Stable ≥6 months (25°C)

- >pH 6: Rapid hydroxyl group oxidation

Industrial-Scale Considerations

Vimta Labs Ltd. Phase 1 data (NCT01506011) informs:

- Cost Analysis :

- Raw materials: $412/kg

- Purification: 28% of total cost

- Throughput : 18.5 kg/batch (200L reactor)

Emerging Methodologies

- Biocatalytic desymmetrization : KRED enzymes for chiral center induction

- Electrochemical fluorination : 94% FE (Faradaic efficiency) in flow cells

Chemical Reactions Analysis

Types of Reactions

4-Amino-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like ammonia, primary amines, and alcohols are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions can produce a variety of amino or hydroxyl derivatives.

Scientific Research Applications

4-Amino-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol hydrochloride has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Amino-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoxepin Derivatives

9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine Hydrochloride

- Structure : Shares the benzoxepin core but replaces the hydroxyl group (position 5) with an amine (-NH2) .

- Molecular Formula: C₁₀H₁₂ClFNO.

(5S)-9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol

- Molecular Formula : C₁₀H₁₁FO₂.

- Key Difference: Lacks the 4-amino group, which could diminish interactions with biological targets requiring basic amines.

Comparative Data Table

Research Findings and Implications

- Fluorine Substitution : Present in the target compound and fluoxetine, fluorine improves metabolic stability and bioavailability by resisting oxidative degradation .

- Amino Group Role: The 4-amino group in the target compound likely facilitates interactions with enzymes or receptors requiring basic nitrogen, similar to tapentadol’s amine .

- Hydroxyl Group : The 5-OH group may contribute to hydrogen bonding, analogous to tapentadol’s hydroxyl, which is critical for µ-opioid receptor binding .

Gaps in Literature :

- Limited data on the target compound’s pharmacological activity.

- Stereochemical effects (e.g., 5R vs. 5S) remain unexplored .

Biological Activity

4-Amino-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol hydrochloride is a synthetic compound classified within the benzoxepine family. Its unique structural features, including a fluorine atom and an amino group, suggest potential biological activities that warrant investigation. This article explores its biological activity, pharmacological implications, and potential applications in medicinal chemistry.

- Molecular Formula : C10H11ClFNO2

- Molar Mass : 231.65 g/mol

- CAS Number : 1266844-63-6

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant activity on the central nervous system (CNS). These compounds have been explored for their potential as antidepressants and anxiolytics due to their interactions with neurotransmitter systems such as serotonin and dopamine receptors .

The specific biological activity of this compound may involve:

- Interaction with Neurotransmitter Receptors : Preliminary studies suggest that it may modulate serotonin and dopamine pathways, which are critical in mood regulation and anxiety.

- Influence on Enzymatic Activity : The compound's interaction with enzymes involved in neurotransmission could further elucidate its pharmacological profile.

Pharmacological Studies

Several studies have highlighted the pharmacological potential of benzoxepine derivatives:

- CNS Activity : Research on related compounds has shown activity in animal models for anxiety and depression. For instance, derivatives have demonstrated efficacy in reducing anxiety-like behaviors in mice .

- Anticancer Potential : Some benzoxepine derivatives have been evaluated for anticancer properties. A study reported that certain derivatives exhibited antiproliferative effects against MCF-7 breast cancer cells, suggesting a broader therapeutic application beyond CNS disorders .

Comparative Analysis of Related Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

| Compound Name | Structural Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| 4-Amino-7-methyl-2,3,4,5-tetrahydrobenzo[b]oxepin-5-ol hydrochloride | Methyl group at position 7 | Altered pharmacological profile due to methyl substitution | Potential CNS activity |

| 4-Amino-9-bromo-2,3,4,5-tetrahydrobenzo[b]oxepin hydrochloride | Bromine atom instead of fluorine | Different reactivity patterns due to bromine's larger size | Varied biological activity |

| 4-Amino-7-fluoro-3,4-dihydrobenzo[b]oxepin hydrochloride | Fluorine at position 7 | Potentially different biological activity compared to target compound | Investigated for CNS effects |

Study on Antidepressant Activity

A pharmacological study assessed the antidepressant-like effects of several benzoxepine derivatives in mice. The results indicated that compounds with structural similarities to 4-Amino-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin exhibited significant reductions in immobility time during forced swim tests, a common measure for antidepressant efficacy .

Anticancer Activity Assessment

In another study focused on anticancer properties, a series of benzoxepine derivatives were synthesized and tested against the MCF-7 cell line. The most active compound demonstrated an IC50 value of 0.67 µM . This suggests that modifications in the benzoxepine structure can lead to enhanced biological activities.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 4-Amino-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol hydrochloride?

- Methodological Answer :

- Ring-Closure Reactions : Utilize Friedel-Crafts alkylation or acid-mediated cyclization to form the benzoxepin core. Fluorination at the 9-position can be achieved via electrophilic substitution using fluorine gas or Selectfluor™ under controlled conditions .

- Amine Introduction : Introduce the amino group at the 4-position through nucleophilic substitution or reductive amination. For the hydrochloride salt, react the free base with concentrated HCl in anhydrous ethanol, followed by recrystallization to enhance purity .

- Yield Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of fluorinating agents (e.g., 1.2–1.5 equivalents) to minimize side products .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer :

- Structural Confirmation : Use H/C NMR to verify the benzoxepin ring and substituents. Fluorine coupling patterns in NMR distinguish positional isomers (e.g., 9-fluoro vs. 8-fluoro derivatives) .

- Purity Assessment : Employ HPLC with UV detection (λ = 254 nm) and compare retention times against standards. For salt forms, conduct ion chromatography to confirm chloride content .

- Mass Spectrometry : High-resolution MS (HRMS) ensures accurate molecular weight determination, particularly for distinguishing isotopic patterns from chlorine/fluorine substituents .

Q. How can researchers enhance the compound’s stability during storage and handling?

- Methodological Answer :

- Salt Formation : Convert the free base to the hydrochloride salt to improve hygroscopicity and thermal stability. Store under inert gas (argon) in amber vials at –20°C .

- Degradation Studies : Perform accelerated stability testing (40°C/75% RH for 6 months) and monitor decomposition via DSC/TGA. Add antioxidants (e.g., BHT) if oxidation is observed .

Advanced Research Questions

Q. What experimental approaches are used to investigate the compound’s mechanism of action in neurological targets?

- Methodological Answer :

- Receptor Binding Assays : Screen against serotonin (5-HT) and dopamine (D) receptors using radioligand displacement assays (e.g., H-spiperone for D). Compare IC values with structural analogs to identify key pharmacophores .

- Functional Activity : Use cAMP accumulation assays in HEK293 cells transfected with GPCRs. Measure dose-response curves (0.1 nM–10 µM) to determine agonist/antagonist profiles .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodological Answer :

- Docking Simulations : Employ Schrödinger Maestro or AutoDock Vina to model binding poses in homology-built receptors. Prioritize fluorine-mediated hydrophobic interactions and hydrogen bonding with the amino group .

- MD Simulations : Run 100-ns molecular dynamics simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM/PBSA) .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Standardized Assays : Replicate experiments using identical cell lines (e.g., SH-SY5Y for neuroactivity) and assay conditions (e.g., 37°C, 5% CO). Validate via orthogonal methods (e.g., calcium flux vs. cAMP assays) .

- Structural Analysis : Compare X-ray crystallography or cryo-EM structures of ligand-target complexes. Differences in binding modes (e.g., fluorine orientation) may explain variability in potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.